NPBWR1 Antagonist Potency Comparison
In a calcium mobilization assay using CHO cells stably expressing human NPBWR1, the 4-ethylphenyl derivative exhibited an IC50 of 0.58 μM. This represents a 22-fold improvement in potency compared to the unsubstituted phenyl analog (IC50 = 13.00 μM) and a 3.8-fold improvement over the 4-methyl analog (IC50 = 2.20 μM) [1]. The 4-ethylphenyl derivative also outperformed the 4-chloro (1.77 μM), 4-fluoro (3.60 μM), and 4-bromo (0.69 μM) analogs, though it was less potent than the 4-isopropyl (0.27 μM) and 3-ethyl (0.23 μM) regioisomers.
vs 4-methyl: 2.20 µM (3.8-fold lower)
| Evidence Dimension | NPBWR1 antagonist activity (calcium mobilization assay) |
|---|---|
| Target Compound Data | IC50 = 0.58 μM (mean of n=3) |
| Comparator Or Baseline | Unsubstituted phenyl: IC50 = 13.00 μM; 4-Methylphenyl: IC50 = 2.20 μM; 4-Chlorophenyl: IC50 = 1.77 μM; 4-Fluorophenyl: IC50 = 3.60 μM |
| Quantified Difference | 22-fold more potent than phenyl analog; 3.8-fold more potent than 4-methyl analog |
| Conditions | CHO cells expressing human NPBWR1; calcium mobilization measured via FLIPR; n=3 |
Why This Matters
This direct, multi-comparator dataset enables rational selection of the 4-ethylphenyl derivative when NPBWR1 antagonism is the primary screening objective, avoiding the substantial potency loss observed with unsubstituted phenyl or 4-methyl variants.
- [1] Romero, F. A., et al. (2012). Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Bioorganic & Medicinal Chemistry Letters, 22(23), 7135–7141. Table 1. View Source
